molecular formula C23H27N3O2 B2630524 2-(1-methyl-1H-indol-3-yl)-1-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one CAS No. 2380063-33-0

2-(1-methyl-1H-indol-3-yl)-1-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one

Cat. No.: B2630524
CAS No.: 2380063-33-0
M. Wt: 377.488
InChI Key: CZMFJSKETJZEPL-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-3-yl)-1-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one is a complex organic compound that features an indole core, a piperidine ring, and a pyridine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)-1-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Core: Starting with an indole precursor, methylation can be achieved using methyl iodide in the presence of a base.

    Piperidine Ring Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Pyridine Moiety Attachment: The pyridine group can be attached through etherification reactions using appropriate pyridine derivatives and alkylating agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or piperidine rings.

    Reduction: Reduction reactions could target the carbonyl group or other functional groups.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be investigated for its potential as a pharmaceutical agent, given the bioactivity often associated with indole and piperidine derivatives.

Medicine

In medicine, it could be explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.

Industry

Industrially, it might find applications in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with indole and piperidine structures can interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methyl-1H-indol-3-yl)-1-(4-piperidin-1-yl)ethan-1-one
  • 2-(1H-indol-3-yl)-1-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one

Uniqueness

The uniqueness of 2-(1-methyl-1H-indol-3-yl)-1-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one lies in its specific combination of functional groups, which could confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(1-methylindol-3-yl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-17-13-20(7-10-24-17)28-16-18-8-11-26(12-9-18)23(27)14-19-15-25(2)22-6-4-3-5-21(19)22/h3-7,10,13,15,18H,8-9,11-12,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMFJSKETJZEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)C(=O)CC3=CN(C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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